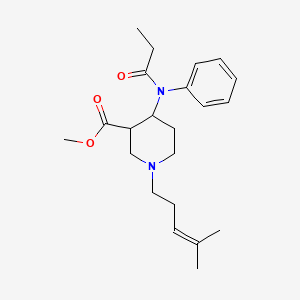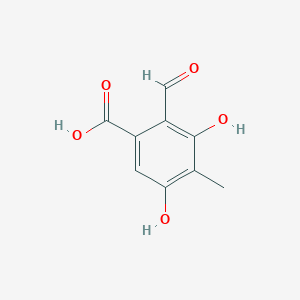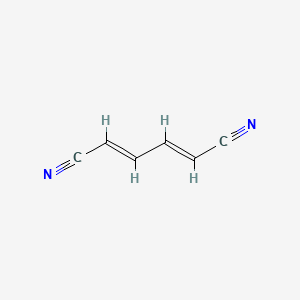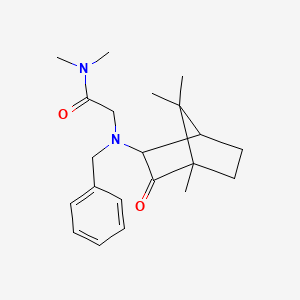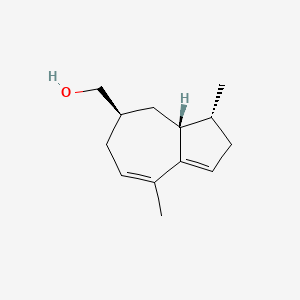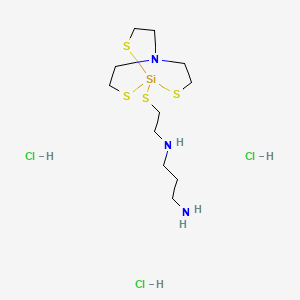
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with the molecular formula C11H28Cl3N3S4Si. This compound is known for its unique structure, which includes a silabicyclo framework and multiple sulfur atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the silabicyclo framework, followed by the introduction of the sulfur atoms and the propanediamine moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms or the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Applications De Recherche Scientifique
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-silabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride stands out due to its unique silabicyclo framework and multiple sulfur atoms. Similar compounds include:
1,3-Propanediamine derivatives: These compounds have similar amine groups but lack the silabicyclo structure.
Silabicyclo compounds: These compounds share the silabicyclo framework but may have different functional groups attached.
Sulfur-containing compounds: These compounds contain sulfur atoms but may not have the same overall structure. The uniqueness of this compound lies in its combination of these features, making it a valuable compound for various research applications
Propriétés
Numéro CAS |
136884-66-7 |
|---|---|
Formule moléculaire |
C11H28Cl3N3S4Si |
Poids moléculaire |
465.1 g/mol |
Nom IUPAC |
N'-[2-(2,8,9-trithia-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25N3S4Si.3ClH/c12-2-1-3-13-4-8-15-19-16-9-5-14(6-10-17-19)7-11-18-19;;;/h13H,1-12H2;3*1H |
Clé InChI |
CUZITUIBCUJZCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS[Si]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

